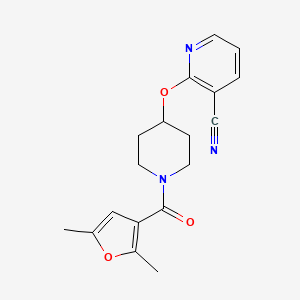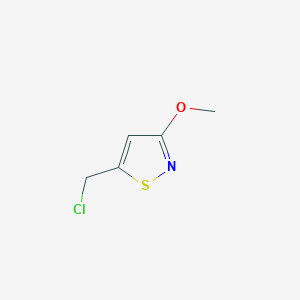
3-Methoxy-5-(chloromethyl)isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(chloromethyl)isothiazole is a derivative of isothiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Isothiazole is commonly found in many commercially available drugs . The compound is an isothiazole, a class of heterocycles used as biocides .
Synthesis Analysis
Isothiazoles can be synthesized through various methods. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . A simple one-pot procedure has been proposed for the synthesis of 3-organyl-5-(chloromethyl)isoxazoles in high yields by the reaction of aldoximes with 2,3-dichloroprop-1-ene using an inexpensive and available inorganic oxidizing system, Oxone®–NaCl–Na 2 CO 3, in aqueous medium .Chemical Reactions Analysis
Isothiazoles can undergo various chemical reactions. They are characterized by significant pi-electron delocalization and have some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Scientific Research Applications
Synthesis of Novel Comenic Acid Derivatives
3-Methoxy-5-(chloromethyl)isothiazole has been utilized in the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives were synthesized by alkylation of 3-(chloromethyl)-5-phenylisoxazole and 4,5-dichloro-3-(chloromethyl)isothiazole with methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate. The synthesized compounds were transformed into water-soluble Li-salts and tested in bioassays. A synergetic effect was observed when these derivatives were used in mixtures with the antitumor drug Temobel (Temozolomid), particularly in brain tumors chemotherapy (Kletskov et al., 2018).
Antimicrobial Activity
Another research application of 3-Methoxy-5-(chloromethyl)isothiazole derivatives is in the synthesis of 5-trichloromethylisoxazoles from 1,1,1-trichloro-4-methoxy-3-alken-2-ones, which then undergo cyclocondensation with hydroxylamine hydrochloride in water. These derivatives exhibited antibacterial and antifungal activities against various pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida spp., and Cryptococcus neoformans. This highlights the potential of 3-Methoxy-5-(chloromethyl)isothiazole derivatives in developing new antimicrobial agents (Flores et al., 2013).
Synthesis of 1,2,4-Triazoles
3-Methoxy-5-(chloromethyl)isothiazole has been used as a starting material in the synthesis of 4,5-disubstituted 3-hydroxymethyl-1.2.4-triazoles and their corresponding 3-chloromethyl and 3-carboxaldehyde derivatives. These compounds are synthesized from 3-mercapto-1,2,4-triazoles, which are obtained from acyl hydrazines and isothiocyanates. This demonstrates the versatility of 3-Methoxy-5-(chloromethyl)isothiazole in the synthesis of complex heterocyclic compounds (Ivanova et al., 2006).
Corrosion Inhibition
Research has also explored the use of 3-Methoxy-5-(chloromethyl)isothiazole derivatives for corrosion inhibition. Specifically, derivatives such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been tested as inhibitors for mild steel in hydrochloric acid media. These studies involve comprehensive evaluation using weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM). The findings suggest that these derivatives can significantly inhibit the acidic corrosion of mild steel, with the potential for practical applications in corrosion control (Bentiss et al., 2009).
Safety And Hazards
Future Directions
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is one of the future directions in the synthesis of isothiazoles .
properties
IUPAC Name |
5-(chloromethyl)-3-methoxy-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJXWXZQQOQLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(chloromethyl)isothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2773291.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773293.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)
![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)
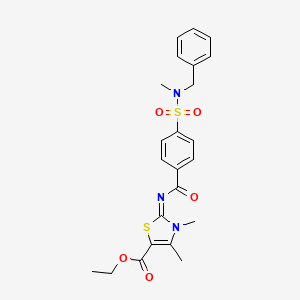
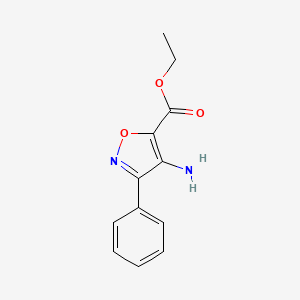
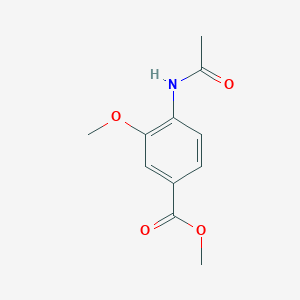
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)
![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)
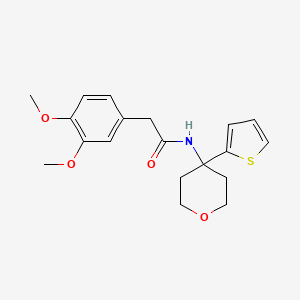
![N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2773311.png)
![4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine](/img/structure/B2773312.png)
![ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2773313.png)
